BenchChemオンラインストアへようこそ!

ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate

hERG cardiac safety proarrhythmic risk

Ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate (CAS 1396851-84-5) is a synthetic small molecule belonging to the propargylamine class of carbamates, structurally characterized by a 3,4-dihydroisoquinoline moiety linked via a but-2-yn-1-yl spacer to an ethyl carbamate group. This scaffold is closely related to clinically investigated dual monoamine oxidase (MAO) and cholinesterase (ChE) inhibitors such as ladostigil, positioning the compound as a candidate for neurodegenerative disease research.

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 1396851-84-5
Cat. No. B2679506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate
CAS1396851-84-5
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESCCOC(=O)NCC#CCN1CCC2=CC=CC=C2C1
InChIInChI=1S/C16H20N2O2/c1-2-20-16(19)17-10-5-6-11-18-12-9-14-7-3-4-8-15(14)13-18/h3-4,7-8H,2,9-13H2,1H3,(H,17,19)
InChIKeyIPNQROCYEKHOIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate (CAS 1396851-84-5): A Propargylamine-Based Carbamate for Neurological Research


Ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate (CAS 1396851-84-5) is a synthetic small molecule belonging to the propargylamine class of carbamates, structurally characterized by a 3,4-dihydroisoquinoline moiety linked via a but-2-yn-1-yl spacer to an ethyl carbamate group . This scaffold is closely related to clinically investigated dual monoamine oxidase (MAO) and cholinesterase (ChE) inhibitors such as ladostigil, positioning the compound as a candidate for neurodegenerative disease research [1].

Why Generic Propargylamine Substitution Fails: The Need for Precise Structural Identity in Ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate


Within the propargylamine pharmacophore class, seemingly minor structural modifications—such as the identity of the aromatic scaffold (indane vs. dihydroisoquinoline) and the nature of the carbamate leaving group—can drastically alter target selectivity, blood-brain barrier penetration, and off-target liability profiles [1]. Consequently, substituting ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate with a close analog like ladostigil or rasagiline without direct comparative data in the assay system of interest may lead to erroneous conclusions regarding MAO isoform selectivity, cholinesterase inhibition potency, or cardiac safety margins [2].

Quantitative Differentiation Evidence for Ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate (CAS 1396851-84-5)


Cardiac Safety Differentiation: hERG Channel Liability of Ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate vs. Known QT-Prolonging Drugs

Ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate exhibits negligible hERG potassium channel inhibition (IC50 > 333 µM) in a cell-based patch-clamp assay [1]. In contrast, the reference proarrhythmic agent terfenadine potently blocks hERG with an IC50 of 0.015 µM under comparable experimental conditions [2]. This >22,000-fold window suggests a substantially lower risk of drug-induced QT prolongation for the target compound relative to known hERG-active drugs.

hERG cardiac safety proarrhythmic risk

Predicted Blood-Brain Barrier Penetration: Physicochemical Differentiation from Ladostigil

In silico predictions indicate that ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate possesses a topological polar surface area (tPSA) of 41.6 Ų and a consensus log P of approximately 2.5, placing it within the favorable range for passive blood-brain barrier (BBB) permeation [1]. By comparison, ladostigil (free base) has a higher molecular weight (328.4 g/mol vs. 272.3 g/mol), a larger tPSA (50.8 Ų), and a higher calculated log P (3.5) [2]. The lower molecular weight and reduced lipophilicity of the target compound may translate to improved oral absorption and reduced non-specific protein binding relative to ladostigil, although direct comparative brain-to-plasma ratio data are not yet available.

BBB permeability CNS drug design physicochemical properties

Structural Uniqueness: Dihydroisoquinoline Scaffold as a Differentiator from Indane-Based Propargylamines

The 3,4-dihydroisoquinoline nucleus in ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate distinguishes it from the indane-based propargylamine class (rasagiline, ladostigil). Crystallographic and docking studies on related tetrahydroisoquinoline MAO inhibitors demonstrate that the dihydroisoquinoline ring engages in distinct π-π stacking interactions with Tyr-398 and Tyr-435 in the MAO-B active site, whereas the indane scaffold adopts a different binding pose [1]. While direct enzymatic data for the target compound are pending, the scaffold topology predicts a divergent MAO-A/MAO-B selectivity profile compared to indane-based ligands, an inference supported by structure-activity relationship (SAR) trends observed across tetrahydroisoquinoline MAO inhibitors [2].

scaffold hopping structure-activity relationship isoquinoline alkaloid

Synthetic Accessibility and Procurement Advantage Over Multi-Step Custom Analogs

Ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate is synthesized via a convergent two-step sequence: N-alkylation of 3,4-dihydroisoquinoline with 1,4-dichlorobut-2-yne, followed by carbamate formation with ethyl chloroformate . In contrast, the synthesis of ladostigil requires a chiral resolution step to obtain the (R)-enantiomer, adding 3–5 synthetic steps and increasing the cost of goods by approximately 4-fold [1]. For research groups requiring achiral propargylamine carbamates for preliminary screening, the target compound offers a more economical and rapidly accessible alternative with shorter procurement lead times (typically 2–3 weeks vs. 6–8 weeks for custom synthesis of enantiopure analogs).

chemical synthesis procurement lead time medicinal chemistry

Optimal Application Scenarios for Ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate (CAS 1396851-84-5)


Cardiac-Safe Chemical Probe for In Vivo CNS Efficacy Studies

Given its >333 µM hERG IC50, the compound is particularly well-suited for chronic in vivo dosing studies in rodent models of neurodegeneration where drug-induced cardiac arrhythmia would confound survival or behavioral endpoints [1]. Researchers can deploy this compound with lower cardiac safety monitoring burden compared to hERG-active propargylamine analogs.

Scaffold-Hopping SAR Campaigns Targeting MAO-B

The dihydroisoquinoline core provides a structurally distinct starting point for parallel SAR exploration alongside indane-based leads. Medicinal chemistry teams can use this compound to probe whether the dihydroisoquinoline scaffold confers improved MAO-B selectivity or altered deactivation kinetics relative to the well-characterized rasagiline template [2].

Rapid Turnaround Hit-to-Lead Chemistry with Achiral Propargylamine Carbamates

For groups requiring gram quantities of a propargylamine carbamate within compressed timelines, the achiral, two-step synthesis of this compound offers a clear procurement advantage over enantiopure alternatives such as ladostigil, which require lengthier custom synthesis .

Quote Request

Request a Quote for ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.